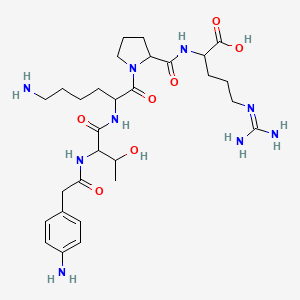

p-Aminophenylacetyl-Thr-Lys-Pro-Arg

Descripción

Historical Context and Discovery of the Tuftsin (B1682037) Peptide Moiety

Tuftsin, a tetrapeptide with the sequence Threonine-Lysine-Proline-Arginine (Thr-Lys-Pro-Arg), was first identified in 1970 by scientists Victor A. Najjar and Kenji Nishioka at Tufts University, from which it derives its name. bionity.comusmf.md It is naturally produced in the spleen through the enzymatic cleavage of the Fc-domain of the heavy chain of immunoglobulin G (IgG). bionity.comwikipedia.org

Subsequent research revealed that Tuftsin plays a crucial role in the immune system. bionity.comnih.gov It exhibits a broad spectrum of biological activities, primarily related to stimulating the function of phagocytic cells like macrophages and polymorphonuclear leukocytes. bionity.comnih.gov These activities include enhancing their migration, phagocytosis, and bactericidal and tumoricidal capabilities. bionity.com Tuftsin is also known to influence the formation of antibodies. bionity.com Due to these immunomodulatory properties, synthetic Tuftsin has been considered for use in immunotherapy. bionity.comnih.gov

Significance of N-Terminal Modifications in Bioactive Peptides: The Case of p-Aminophenylacetyl

The modification of peptides at their N-terminus (the end with a free amine group) is a widely used strategy in medicinal chemistry to enhance their therapeutic properties. creative-peptides.comsigmaaldrich.com Such modifications can increase a peptide's stability by protecting it from degradation by enzymes, a common issue with peptide-based drugs. creative-peptides.com N-terminal modifications can also alter a peptide's solubility and mimic the structure of native proteins, potentially increasing its biological activity. creative-peptides.com

The introduction of a p-Aminophenylacetyl group to the N-terminus of the Tuftsin peptide creates p-Aminophenylacetyl-Thr-Lys-Pro-Arg. This modification is of particular interest as the aniline (B41778) side chain of p-aminophenylalanine can undergo specific chemical reactions, allowing for further functionalization of the peptide. nih.gov This opens up possibilities for creating more complex and targeted therapeutic agents. nih.gov

Current Research Landscape and Gaps for this compound

Current research on Tuftsin and its analogues, including this compound, is extensive and focuses on a variety of potential therapeutic applications. mostwiedzy.plresearchgate.net Studies have explored the use of Tuftsin derivatives in vaccines, as anti-tumor agents, and as carriers for other biologically active substances. mostwiedzy.plresearchgate.net For instance, Tuftsin-based fusion proteins are being investigated for their ability to target and inhibit the growth of cancer cells. nih.gov

Despite the broad interest in Tuftsin analogues, the specific research landscape for this compound is less defined. While its synthesis and basic chemical properties are documented, a comprehensive understanding of its unique biological activities and potential therapeutic advantages over other Tuftsin derivatives remains an area with significant gaps in knowledge. Further research is needed to fully elucidate its mechanism of action and to explore its full therapeutic potential.

Overview of Peptide Chemistry and Biological Relevance Pertinent to this compound

Threonine (Thr): An uncharged, polar amino acid that can participate in hydrogen bonding. ncert.nic.in

Lysine (B10760008) (Lys): A positively charged (basic) amino acid, crucial for electrostatic interactions with negatively charged molecules like cell membranes. nih.govnih.gov The presence of lysine makes peptides susceptible to degradation by enzymes like trypsin. nih.gov

Proline (Pro): A unique amino acid with a rigid ring structure that introduces kinks into peptide chains, influencing their conformation. nih.gov Proline-rich peptides often have specific biological functions. nih.gov

Arginine (Arg): Another positively charged (basic) amino acid, with a guanidinium (B1211019) group that is a strong hydrogen bond donor. nih.govnih.gov Like lysine, it plays a key role in interactions with cell membranes and is a target for trypsin. nih.gov

Propiedades

IUPAC Name |

2-[[1-[6-amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H47N9O7/c1-17(39)24(37-23(40)16-18-9-11-19(31)12-10-18)26(42)35-20(6-2-3-13-30)27(43)38-15-5-8-22(38)25(41)36-21(28(44)45)7-4-14-34-29(32)33/h9-12,17,20-22,24,39H,2-8,13-16,30-31H2,1H3,(H,35,42)(H,36,41)(H,37,40)(H,44,45)(H4,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGJHKZQCNVQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399149 | |

| Record name | 4-Aminophenylacetyl-Tuftsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63147-94-4 | |

| Record name | 4-Aminophenylacetyl-Tuftsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Aminophenylacetyl Thr Lys Pro Arg and Its Research Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies for p-Aminophenylacetyl-Thr-Lys-Pro-Arg Construction.peptide.comnih.gov

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are made, offering a streamlined process where the peptide is assembled step-by-step on a solid support. youtube.com This method simplifies the purification process as excess reagents and byproducts are washed away after each step. youtube.com For the synthesis of this compound, SPPS is a highly effective approach. nih.gov

Optimization of Resin Chemistry and Loading for this compound Synthesis.nih.gov

The choice of resin is a critical first step in SPPS. The resin acts as the solid support to which the first amino acid is attached. youtube.com For the synthesis of a peptide amide like this compound, a Rink amide resin is a common choice. youtube.comyoutube.com This resin is designed to yield a C-terminal amide upon cleavage. youtube.com The loading of the first amino acid, in this case, Arginine (Arg), onto the resin is a crucial parameter. Optimal loading ensures efficient use of the resin and reagents without compromising the yield and purity of the final peptide.

Another suitable resin for producing peptide amides is the Sieber amide resin, which allows for cleavage under mild acidic conditions (e.g., 1% TFA in DCM). iris-biotech.de The selection between resins like Rink and Sieber can be influenced by the steric hindrance of the C-terminal amino acid and the desired cleavage conditions. iris-biotech.de For instance, the Wang resin is widely used for peptides with a C-terminal carboxylic acid. iris-biotech.de The PAM (phenylacetamidomethyl) resin is another option, known for its acid stability, making it suitable for the synthesis of longer peptides. iris-biotech.de

The swelling capacity of the resin in various solvents is also an important consideration. nih.gov Resins like amino-Li-resin exhibit excellent swelling in a broad range of solvents, which is beneficial for the synthesis process. nih.gov

Here is a table summarizing various resins used in SPPS:

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Moiety | Key Features |

| Rink Amide | Acid-labile | TFA-based | Amide | Common choice for peptide amides. youtube.comyoutube.com |

| Sieber Amide | Highly acid-labile | 1% TFA in DCM | Amide | Good for side-chain protected peptide amides. iris-biotech.de |

| Wang | Acid-labile | 50% TFA in DCM | Carboxylic Acid | Widely used for acidic peptides. iris-biotech.de |

| PAM | Acid-stable | HF or strong acid | Carboxylic Acid | Suitable for longer peptides. iris-biotech.de |

| Amino-Li-Resin | Polyacrylamide-based | TFA-based | Amide | Excellent swelling in polar solvents. nih.gov |

Coupling Reagent Selection and Protection/Deprotection Schemes in this compound Synthesis.nih.govsigmaaldrich.com

The formation of the peptide bond between amino acids is facilitated by coupling reagents. A variety of such reagents are available, each with its own advantages. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and minimize side reactions. americanpeptidesociety.orgbachem.com

Phosphonium and aminium salt-based reagents such as BOP, PyBOP, HBTU, and HATU are also highly effective, leading to rapid coupling with minimal side reactions. bachem.comsigmaaldrich.com HATU, in particular, is considered one of the more powerful coupling reagents, especially for sterically hindered couplings. uniurb.it The choice of coupling reagent can be critical, and sometimes different reagents may be used at different steps within the same synthesis. uniurb.it

The synthesis of this compound would typically employ the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. In this approach, the N-terminus of each amino acid is protected by an Fmoc group, which is base-labile and can be removed with a solution of piperidine (B6355638) in a solvent like DMF. youtube.com The side chains of the amino acids are protected with acid-labile groups. For the amino acids in this peptide, typical protecting groups would be:

Threonine (Thr): tert-Butyl (tBu)

Lysine (B10760008) (Lys): Boc (tert-butyloxycarbonyl)

Arginine (Arg): Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

The final N-terminal modification with p-aminophenylacetic acid would be performed after the assembly of the Thr-Lys-Pro-Arg sequence is complete and the N-terminal Fmoc group of Threonine has been removed.

Here is a table of common coupling reagents:

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Cost-effective and efficient, often used with additives. americanpeptidesociety.orgpeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Generally provide cleaner reactions than uronium salts. sigmaaldrich.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | High coupling efficiency and speed. sigmaaldrich.compeptide.com |

Cleavage from Solid Support and Side-Chain Deprotection Strategies for this compound.nih.gov

Once the peptide chain is fully assembled on the resin, the final step is to cleave it from the solid support and remove the side-chain protecting groups. This is typically achieved in a single step using a strong acid "cocktail". thermofisher.com The most common cleavage reagent is trifluoroacetic acid (TFA). sigmaaldrich.comthermofisher.com

The cleavage cocktail usually contains scavengers to trap the reactive carbocations generated from the cleavage of the protecting groups, thus preventing side reactions with sensitive amino acid residues. thermofisher.com A common cleavage cocktail, Reagent B, consists of TFA, phenol, water, and triisopropylsilane (B1312306) (TIS). peptide.com The specific composition of the cleavage cocktail can be adjusted based on the amino acid sequence of the peptide. thermofisher.com For instance, peptides containing arginine may require longer cleavage times for complete deprotection. peptide.com

After cleavage, the crude peptide is precipitated from the TFA solution using a cold organic solvent like diethyl ether or methyl tert-butyl ether. peptide.com The precipitate is then collected by filtration or centrifugation and washed to remove residual cleavage reagents and scavengers. peptide.com

Solution-Phase Peptide Synthesis Approaches for this compound and Fragments.peptide.comnih.govsigmaaldrich.com

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale synthesis of peptides or peptide fragments. In this method, the peptide is synthesized in a homogenous solution, and purification is performed after each step. google.com

The synthesis of this compound in solution would involve the stepwise coupling of protected amino acid derivatives. This can be done in a convergent or a linear fashion. A convergent approach would involve synthesizing smaller fragments, for example, p-Aminophenylacetyl-Thr and Lys-Pro-Arg, and then coupling them together. A linear synthesis would involve adding one amino acid at a time to the growing peptide chain.

Coupling reagents used in solution-phase synthesis are similar to those used in SPPS, with carbodiimides and active ester-based reagents being common choices. americanpeptidesociety.org Protecting group strategies are also similar, often employing Boc or Fmoc for N-terminal protection and various acid-labile groups for side-chain protection. google.com A key challenge in solution-phase synthesis is the purification after each coupling step, which often requires chromatography. google.com Recent advancements have explored flow chemistry approaches to streamline solution-phase peptide synthesis. nih.gov

Purification Methodologies Development for Research-Grade this compound.nih.goviris-biotech.de

After the synthesis and cleavage from the resin, the crude peptide is a mixture containing the desired product along with truncated sequences, deletion sequences, and byproducts from side reactions. Therefore, a robust purification method is essential to obtain research-grade this compound.

The most widely used technique for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the crude peptide mixture is passed through a column containing a non-polar stationary phase. The peptides are then eluted with a gradient of increasing organic solvent (typically acetonitrile) in water, often with an ion-pairing agent like TFA. The separation is based on the hydrophobicity of the peptides, with more hydrophobic peptides being retained longer on the column.

The fractions collected from the HPLC are analyzed for purity, typically by analytical HPLC and mass spectrometry. The pure fractions containing the target peptide are then pooled and lyophilized (freeze-dried) to obtain the final product as a white, fluffy powder.

Assessment of Synthetic Efficiency and Scalability for this compound Production in Research

The production of this compound, a modified analog of the immunomodulatory tetrapeptide tuftsin (B1682037), for research applications necessitates a careful evaluation of synthetic methodologies. The efficiency of synthesis, which directly impacts yield and purity, and its scalability, which determines the feasibility of producing larger batches, are critical considerations. The two primary strategies for peptide synthesis, Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), each present distinct advantages and disadvantages for the production of this specific tetrapeptide.

Historically, tuftsin and its analogs, including this compound, have been prepared using both conventional solution-phase methods and solid-phase techniques. nih.govnih.govnih.gov Modern research-scale production, however, predominantly favors SPPS due to its efficiency, speed, and amenability to automation. americanpeptidesociety.orgresearchgate.net

Synthetic Efficiency:

Solid-Phase Peptide Synthesis (SPPS) is generally the more efficient method for peptides of this length. cpcscientific.com The process involves anchoring the C-terminal amino acid (Arginine) to an insoluble resin support and sequentially adding the subsequent protected amino acids (Proline, Lysine, Threonine). acs.org After the Thr-Lys-Pro-Arg sequence is assembled, the p-aminophenylacetyl moiety is coupled to the N-terminal threonine. The key advantage of SPPS lies in the ease of purification; excess reagents and by-products are simply washed away by filtration after each step, driving reactions to completion and minimizing side reactions. americanpeptidesociety.orgcpcscientific.com This streamlined workflow significantly boosts efficiency compared to LPPS. mtoz-biolabs.com

The theoretical efficiency of each coupling step in modern SPPS is often above 99%. While this seems high, the cumulative effect on the final yield is significant. For a 5-step synthesis (4 amino acid couplings + 1 N-terminal modification), a hypothetical step-wise efficiency of 99% would result in a maximum theoretical yield of (0.99)^5, or approximately 95.1%. In practice, actual yields are lower due to factors such as incomplete reactions and side-product formation. A realistic crude yield for a straightforward SPPS of a short peptide is often in the range of 50-70%, with final purified yields being lower. researchgate.net

Scalability:

Scalability refers to the ability to increase the production volume without a prohibitive increase in cost or a decrease in product quality. For research purposes, this might involve scaling up from a few milligrams to several grams.

SPPS is highly scalable for research and even for larger, multi-kilogram production runs. americanpeptidesociety.org The process can be automated, which ensures reproducibility and reduces manual labor, making it cost-effective for producing the quantities needed for extensive in-vitro studies or for use in developing assays. mtoz-biolabs.com The main limitation to SPPS scalability is the loading capacity of the resin, but high-loading resins are available to mitigate this for gram-scale synthesis. americanpeptidesociety.org

LPPS is also scalable and can be more cost-effective for the industrial-scale production of very short peptides, as it avoids the high cost of specialized resins. americanpeptidesociety.org However, for research-scale synthesis of a tetrapeptide like this compound, the complex and labor-intensive purification steps make scaling up in a typical research lab setting challenging and less efficient than SPPS. americanpeptidesociety.orgmtoz-biolabs.com

A hybrid approach, where peptide fragments are synthesized via SPPS and then coupled together in solution (a hybrid fragment synthesis), is another scalable strategy, particularly for very long peptides, but is overly complex for a short tetrapeptide derivative. bioduro.com

The following table provides a comparative assessment of SPPS and LPPS for the research-scale production of this compound.

Table 1: Comparative Assessment of Synthetic Methodologies for this compound

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Synthesis Efficiency | High; simplified purification by washing drives reactions to completion. americanpeptidesociety.orgmtoz-biolabs.com | Lower; complex purification after each step can lead to product loss. mtoz-biolabs.com |

| Overall Yield | Generally higher for tetrapeptides due to fewer and easier purification steps. mtoz-biolabs.com | Often lower due to cumulative losses during repeated workups. mtoz-biolabs.com |

| Speed & Labor | Faster and amenable to automation, reducing manual intervention. americanpeptidesociety.orgmtoz-biolabs.com | Slower and more labor-intensive due to required intermediate purifications. americanpeptidesociety.orgcreative-peptides.com |

| Scalability (Research) | Excellent; easily scaled from milligram to multi-gram quantities. mtoz-biolabs.com | Challenging to scale in a lab setting due to purification complexities. americanpeptidesociety.org |

| Cost (Research) | Cost-effective; automation and high efficiency reduce overall costs. mtoz-biolabs.com | Can be more expensive due to large solvent volumes and labor for purification. mtoz-biolabs.com |

| Applicability | Preferred method for research-scale synthesis of most peptides. americanpeptidesociety.orgbioduro.com | Advantageous for very short peptides or specific industrial-scale applications. americanpeptidesociety.orgcreative-peptides.com |

Structural and Conformational Characterization of P Aminophenylacetyl Thr Lys Pro Arg

Advanced Spectroscopic Analyses for p-Aminophenylacetyl-Thr-Lys-Pro-Arg

A suite of sophisticated spectroscopic methods is essential to build a comprehensive picture of this compound's structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be employed to assign the proton (¹H) and carbon (¹³C) chemical shifts for each amino acid residue (Threonine, Lysine (B10760008), Proline, and Arginine) as well as the N-terminal p-aminophenylacetyl group.

The sequence of the peptide is confirmed by observing specific Nuclear Overhauser Effects (NOEs) between adjacent amino acid residues in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. These NOEs provide through-space distance constraints between protons, which are fundamental for defining the peptide's conformation. For instance, the observation of a dαN(i, i+1) NOE between the alpha-proton of one residue and the amide proton of the next is a key indicator of their sequential proximity.

The following table summarizes the expected ¹H NMR chemical shift ranges for the amino acid residues in this compound in an aqueous solution. Actual values can vary based on experimental conditions like pH and temperature.

| Proton | Threonine (Thr) | Lysine (Lys) | Proline (Pro) | Arginine (Arg) | p-Aminophenylacetyl |

| N-H | 8.0 - 8.5 ppm | 8.0 - 8.5 ppm | N/A | 8.0 - 8.5 ppm | 7.5 - 8.0 ppm |

| α-H | 4.1 - 4.3 ppm | 4.2 - 4.4 ppm | 4.3 - 4.5 ppm | 4.2 - 4.4 ppm | 3.5 - 3.7 ppm |

| β-H | 4.0 - 4.2 ppm | 1.6 - 1.8 ppm | 1.9 - 2.2 ppm | 1.7 - 1.9 ppm | N/A |

| γ-H | 1.1 - 1.3 ppm | 1.3 - 1.5 ppm | 1.9 - 2.2 ppm | 1.5 - 1.7 ppm | N/A |

| δ-H | N/A | 1.6 - 1.8 ppm | 3.5 - 3.7 ppm | 3.1 - 3.3 ppm | N/A |

| ε-H | N/A | 2.9 - 3.1 ppm | N/A | N/A | N/A |

| Aromatic-H | N/A | N/A | N/A | N/A | 6.5 - 7.5 ppm |

Circular Dichroism (CD) Spectroscopy for Conformational Dynamics of this compound

For this compound, the CD spectrum in the far-UV region (typically 190-250 nm) would be analyzed to determine the presence of ordered secondary structures like α-helices, β-sheets, or turns, versus a disordered or random coil conformation. A spectrum dominated by a strong negative band around 200 nm would suggest a predominantly random coil structure, which is common for short peptides. The presence of a proline residue can induce turns, which would manifest as specific features in the CD spectrum. The p-aminophenylacetyl group, being a chromophore, might also contribute to the near-UV CD spectrum (250-350 nm), providing information about its local environment.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Peptide Backbone Analysis in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers detailed insights into the peptide backbone conformation and hydrogen bonding network. The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide bond, is particularly sensitive to secondary structure.

In an FTIR or Raman spectrum of this compound, the position of the amide I band can distinguish between different conformations. For example, a band around 1655 cm⁻¹ is characteristic of a random coil, while frequencies closer to 1630 cm⁻¹ would indicate the presence of β-sheet structures. The amide II and III bands also provide complementary information about the peptide's conformation.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Interpretation |

| Amide I (C=O stretch) | 1600 - 1700 | Sensitive to secondary structure (α-helix, β-sheet, random coil) |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Complements Amide I in conformational analysis |

| Amide III | 1200 - 1300 | Complex mode, also sensitive to backbone conformation |

Mass Spectrometry-Based Approaches for Structural Insights into this compound (e.g., HDX-MS)

Mass spectrometry (MS) is indispensable for confirming the molecular weight and primary sequence of this compound. High-resolution mass spectrometry can provide a precise mass measurement, confirming its elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the peptide and analyzing the masses of the fragments to verify the amino acid sequence.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a more advanced application that can probe the solvent accessibility of backbone amide protons. By exposing the peptide to a deuterated solvent (D₂O) for varying amounts of time, the rate of exchange of amide protons with deuterium (B1214612) can be measured. Protons involved in stable hydrogen bonds, such as those in ordered secondary structures, will exchange more slowly than those in flexible, solvent-exposed regions. This provides a map of the peptide's conformational dynamics and solvent accessibility.

X-ray Crystallography and Cryo-Electron Microscopy for this compound (If Applicable to Peptide Size/Form)

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution three-dimensional structure of molecules in the solid state or in a vitrified solution, respectively. For a small peptide like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging but, if successful, would provide an atomic-resolution structure. This would definitively reveal bond lengths, bond angles, and the precise conformation of the peptide in the crystal lattice.

Cryo-EM is generally more suited for larger macromolecules or complexes. However, if this compound were to form stable, ordered assemblies, cryo-EM could potentially be used to visualize their structure. For a single, small peptide in solution, these techniques are generally not the primary methods of choice compared to NMR.

Biophysical Studies of this compound Self-Assembly and Supramolecular Organization

Peptides can self-assemble into larger, ordered supramolecular structures through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The specific sequence of this compound, with its combination of charged (Lys, Arg), polar (Thr), and hydrophobic (Pro, p-aminophenylacetyl) groups, suggests a potential for self-assembly under specific conditions of pH, concentration, and ionic strength.

Solution State Conformational Ensembles and Flexibility of this compound

The solution-state structure of a peptide is not a single, static conformation but rather a dynamic ensemble of interconverting structures. The conformational flexibility of this compound in an aqueous environment is governed by a combination of factors, including the intrinsic conformational preferences of its constituent amino acid residues, steric hindrance, and non-covalent interactions within the peptide and with the surrounding solvent molecules. Understanding this conformational landscape is crucial for elucidating its structure-activity relationship.

Computational studies on similar short peptide fragments, such as Arg-Pro-Lys-Pro, indicate that the inclusion of Proline residues significantly hinders the formation of regular secondary structures like α-helices or β-sheets. bohrium.com Instead, the peptide is likely to adopt more extended or mixed conformations in solution. bohrium.com The Proline residue restricts the backbone dihedral angle phi (φ) to approximately -60° to -75° and can lead to a cis/trans isomerization of the Lys-Pro peptide bond, which would further add to the conformational heterogeneity of the peptide in solution.

The side chains of the Threonine, Lysine, and Arginine residues are expected to be highly mobile and solvent-exposed in an aqueous solution due to their hydrophilic nature. The long, flexible side chains of Lysine and Arginine, with their positively charged terminal groups, will likely extend into the solvent to maximize hydration. Studies on peptides containing both Lysine and Arginine have shown that their positively charged side chains often orient in opposing directions to minimize electrostatic repulsion. bohrium.com The hydroxyl group of the Threonine side chain is also available for hydrogen bonding with water molecules.

The N-terminal p-aminophenylacetyl group introduces an aromatic moiety that can engage in hydrophobic and π-stacking interactions, potentially influencing the orientation of the N-terminal part of the peptide.

Due to the absence of specific experimental data for this compound, a representative table of expected conformational features based on studies of similar peptides is presented below.

Table 1: Representative Conformational Features of this compound in Solution

| Feature | Expected Characteristics | Probable Dihedral Angle Ranges (φ, ψ) |

| Overall Structure | Predominantly random coil or extended conformations; unlikely to form stable α-helices or β-sheets. | Highly variable across the ensemble. |

| Thr1 | Flexible side chain with the hydroxyl group exposed to the solvent. | β-region |

| Lys2 | Highly flexible, solvent-exposed side chain with the ε-amino group protonated at neutral pH. | β-region |

| Pro3 | Conformationally restricted backbone (φ ≈ -75°). The Lys-Pro peptide bond may exist in both cis and trans conformations. | φ ≈ -75°, ψ can vary. |

| Arg4 | Very flexible, solvent-exposed side chain with the guanidinium (B1211019) group protonated at neutral pH. | β-region |

Molecular and Biochemical Mechanisms of P Aminophenylacetyl Thr Lys Pro Arg Interactions

Binding Kinetics and Thermodynamics of p-Aminophenylacetyl-Thr-Lys-Pro-Arg with Receptor Systems (e.g., Neuropilin-1 for Tuftsin)

The biological activity of this compound is initiated by its binding to specific receptors on the surface of target cells. While direct binding studies on this specific analog are limited, much can be inferred from research on tuftsin (B1682037) and other similar peptides that interact with receptors like Neuropilin-1 (NRP-1).

Tuftsin itself, with the sequence Thr-Lys-Pro-Arg, is known to bind to specific receptors found exclusively on phagocytic cells. nih.govelsevierpure.com The binding of tuftsin to its receptors is a prerequisite for its biological effects. nih.gov Molecular modeling studies of similar peptides, such as those with a C-terminal Arg, binding to NRP-1 have revealed key interactions. These studies show that the C-terminal arginine plays a crucial role, forming hydrogen bonds and a salt bridge that anchor the ligand in the receptor's binding pocket. nih.gov Specifically, the interaction often involves a consensus sequence of R/K/XXR/K, where the C-terminal Arg or Lys is vital for binding and subsequent internalization. nih.gov Blocking this C-terminal residue can prevent these processes. nih.gov

The binding of tuftsin to macrophage receptors has a half-maximal binding concentration of approximately 117 nM, which is similar to the Michaelis constant (Km) for phagocytic stimulation (111 nM), suggesting that full receptor occupancy is necessary for maximal activity. nih.gov The modification with a p-aminophenylacetyl group at the N-terminus of the Thr-Lys-Pro-Arg sequence likely influences the binding kinetics and thermodynamics, potentially by altering the peptide's conformation or providing additional interaction points with the receptor.

Table 1: Binding Parameters of Tuftsin with Macrophage Receptors

| Parameter | Value | Reference |

|---|---|---|

| Half-maximal binding concentration | 117 nM | nih.gov |

| Michaelis constant (Km) for phagocytosis | 111 nM | nih.gov |

Modulation of Enzyme Activity and Signaling Pathways by this compound

Upon receptor binding, this compound, much like its parent compound tuftsin, is expected to trigger a cascade of intracellular signaling events that modulate the activity of various enzymes and pathways. Research on tuftsin indicates that its binding to target cells affects intracellular calcium levels and cyclic nucleotide concentrations. nih.govelsevierpure.com The stimulation of phagocytosis by neuropeptides with similar C-terminal structures has been shown to be dependent on an increase in intracellular Ca2+ concentration and is not related to the cAMP messenger system. nih.gov

The p-aminophenylacetyl modification could potentially influence how the peptide interacts with signaling molecules or enzymes within the cell, possibly leading to altered potency or duration of action compared to tuftsin. The enzymatic activity modulated by these peptides is often linked to the downstream effects observed in cellular responses.

Investigation of this compound's Role in Cellular Immunological Responses (e.g., Phagocytosis Stimulation by Macrophages)

A primary and well-documented biological effect of tuftsin and its analogs is the stimulation of phagocytosis by macrophages and other phagocytic cells like polymorphonuclear leukocytes. nih.govwikipedia.org This stimulatory effect is significant, with a half-maximum stimulation of phagocytosis achieved at a concentration of about 100 nM for tuftsin. wikipedia.org The activity is highly specific, as it is not observed in non-phagocytic cell lines. wikipedia.org

The immunological response is not limited to phagocytosis. Tuftsin also stimulates the motility and chemotaxis of neutrophils. wikipedia.org Furthermore, it has been shown to augment the production of tumor necrosis factor and other immunomodulating activities. wikipedia.org The p-aminophenylacetyl group on the N-terminus of the peptide could enhance or modify these immunological responses. The introduction of this group may alter the peptide's interaction with the receptor or its stability, thereby influencing the magnitude and duration of the phagocytic and other immunological responses.

Mechanisms of this compound Interaction with Cellular Membranes and Transport Systems (Model Systems)

The interaction of peptides containing basic amino acids like lysine (B10760008) and arginine with cellular membranes is a critical aspect of their biological function. nih.govnih.gov The positively charged side chains of these amino acids can engage in strong electrostatic interactions with the negatively charged components of the lipid bilayer. nih.gov

Molecular dynamics simulations have shown that arginine, in particular, can attract a significant number of phosphate (B84403) groups and water molecules within the membrane, leading to notable membrane perturbations. nih.govnih.gov This interaction can even lead to the formation of transmembrane pores in thinner membranes. nih.govnih.gov Arginine-rich peptides are known to be efficient cell-penetrating peptides (CPPs), with their uptake efficiency often correlating with the number of arginine residues. nih.govmdpi.com The mechanism of entry can be through direct membrane translocation or endocytosis. mdpi.com

Table 2: Key Amino Acid Interactions with Lipid Membranes

| Amino Acid | Interaction Characteristics | Consequence | Reference |

|---|---|---|---|

| Arginine | Attracts more phosphate and water; forms extensive H-bonding. | Enhanced interfacial binding and membrane perturbation. | nih.govnih.gov |

| Lysine | Can be deprotonated within the membrane. | Weaker interaction with water and lipid head groups compared to charged arginine. | nih.gov |

Influence of this compound on Protein-Protein Interactions and Complex Formation

The biological effects of this compound are mediated through its interaction with its primary receptor, which in turn can influence the formation of larger protein complexes. For instance, Neuropilin-1 (NRP-1) acts as a co-receptor for other signaling molecules, such as vascular endothelial growth factor (VEGF). nih.govnih.govrsc.org Peptides that bind to NRP-1 can potentially inhibit the interaction between NRP-1 and its other ligands, thereby modulating downstream signaling. nih.govrsc.orgresearchgate.net

The binding of a peptide like this compound to its receptor could induce conformational changes in the receptor, altering its affinity for other proteins and thus affecting the assembly or disassembly of signaling complexes. The proline residue in the peptide sequence imparts a unique structural rigidity that can be crucial for specific protein-protein interactions. nih.govrsc.org The p-aminophenylacetyl group might also participate in or sterically hinder certain protein-protein interactions.

Biochemical Stability and Proteolytic Degradation Pathways of this compound in Biological Milieu

The efficacy of any peptide-based therapeutic is heavily dependent on its stability in biological fluids, where it is susceptible to degradation by proteases. nih.gov Peptides with N-terminal amines can be rapidly degraded by various cell types. nih.gov The introduction of modifications, such as acetylation at the N-terminus, has been shown to significantly reduce this degradation. nih.gov

The p-aminophenylacetyl group on this compound serves a similar protective role, potentially increasing the peptide's half-life in a biological milieu. The stability of peptides is also pH-dependent, with some peptides showing maximal stability at acidic pH. nih.gov The degradation of peptides in the presence of enzymes like esterases can be significantly faster than in a buffer solution alone. nih.gov Understanding the specific cleavage sites and the enzymes responsible for the degradation of this compound is crucial for optimizing its therapeutic potential.

Rational Design, Derivatization, and Conjugation Strategies for P Aminophenylacetyl Thr Lys Pro Arg

Structure-Activity Relationship (SAR) Studies of p-Aminophenylacetyl-Thr-Lys-Pro-Arg Analogs and Mutants

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. These investigations involve systematically altering the peptide's structure and observing the resulting changes in its function.

Key to the activity of tuftsin (B1682037) and its analogs is the core Thr-Lys-Pro-Arg sequence. nih.gov The proline residue is thought to be crucial for inducing a specific turn conformation, which is often important for receptor binding. researchgate.net The basic residues, lysine (B10760008) and arginine, with their positively charged side chains at physiological pH, are critical for electrostatic interactions with cellular membranes and receptors. nih.govnih.govlibretexts.org The threonine residue also plays a role in maintaining the peptide's active conformation. nih.gov

Systematic analysis of such analogs helps to build a comprehensive picture of the pharmacophore—the essential features required for activity. This knowledge is invaluable for designing new derivatives with enhanced or modified functionalities.

Bioconjugation of this compound via the p-Aminophenylacetyl Moiety for Research Probes

The p-aminophenylacetyl group on this compound is a key feature for bioconjugation, the process of covalently linking the peptide to another molecule. nih.gov The primary amine on the phenyl ring serves as a versatile chemical handle for a variety of conjugation chemistries. This allows for the attachment of reporter molecules, such as fluorophores, biotin (B1667282), or radioisotopes, creating valuable research probes.

The nucleophilic nature of the aromatic amine allows it to react with various electrophilic reagents under mild conditions, which is crucial for preserving the integrity of the peptide. nih.gov Common bioconjugation strategies include:

Acylation: The amine can be acylated using activated esters (e.g., N-hydroxysuccinimide esters) or acid chlorides of the desired label.

Diazotization: The amine can be converted to a diazonium salt, which can then react with electron-rich aromatic rings in a process known as azo coupling to form a stable azo linkage.

These conjugation methods enable the creation of a wide array of research tools. For example, attaching a fluorescent dye allows for the visualization of the peptide's localization within cells or tissues. Biotinylation facilitates affinity purification and detection using streptavidin-based systems. The ability to attach various functional moieties through the p-aminophenylacetyl group significantly enhances the utility of this compound in biological research.

Development of Fluorescent and Isotopic Labels for this compound in Bio-Imaging Research

Bio-imaging techniques are powerful tools for studying biological processes in real-time. The development of fluorescent and isotopically labeled versions of this compound has enabled its use in such studies.

Fluorescent Labeling: By conjugating a fluorescent dye to the p-aminophenylacetyl group, researchers can create probes for fluorescence microscopy and flow cytometry. The choice of fluorophore depends on the specific application, with considerations including brightness, photostability, and spectral properties to avoid overlap with endogenous fluorescence. These fluorescently tagged peptides can be used to track the peptide's uptake by cells, its subcellular localization, and its interaction with specific cellular targets.

Isotopic Labeling: Isotopic labeling involves replacing one or more atoms in the peptide with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N). nih.gov This is particularly useful in quantitative proteomics studies using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). nih.gov While SILAC typically involves metabolic labeling during protein synthesis, synthetic peptides like this compound can be synthesized with isotopically labeled amino acids. These labeled peptides can then be used as internal standards for mass spectrometry-based quantification of the unlabeled peptide in complex biological samples. This approach provides high accuracy and precision in determining the peptide's concentration.

The availability of both fluorescent and isotopically labeled versions of this compound provides a versatile toolkit for researchers to investigate its biological roles with high sensitivity and specificity.

Design of Constrained and Cyclic Analogs of this compound for Enhanced Research Properties

Peptides are often flexible molecules, which can be a disadvantage in research as it can lead to lower binding affinity and susceptibility to degradation by proteases. To overcome these limitations, constrained and cyclic analogs of this compound have been designed.

Constrained Analogs: Introducing conformational constraints can lock the peptide into its bioactive conformation, thereby increasing its affinity for its target receptor. nih.gov This can be achieved by incorporating non-standard amino acids or by creating covalent bridges between different parts of the peptide.

Cyclic Analogs: Cyclization is a common strategy to improve the stability and receptor-binding properties of peptides. nih.gov For this compound, cyclization could be achieved by forming a lactam bridge between the N-terminal p-aminophenylacetyl group and the C-terminal carboxyl group, or between the side chains of appropriate amino acids. Cyclic peptides often exhibit increased resistance to enzymatic degradation and can have improved cell permeability. nih.gov The design of such analogs is guided by computational modeling and SAR studies to ensure that the cyclization strategy preserves or enhances the desired biological activity. nih.gov

The development of these more rigid analogs can lead to more potent and stable research tools, facilitating more precise investigations into the peptide's mechanism of action.

Integration of this compound into Peptide-Based Scaffolds for Materials Science Research

The unique properties of peptides are increasingly being harnessed in the field of materials science to create novel biomaterials. The integration of this compound into peptide-based scaffolds is an emerging area of research with potential applications in tissue engineering and regenerative medicine.

Peptide-based scaffolds can be designed to mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation. nih.gov By incorporating bioactive peptides like this compound, these scaffolds can be endowed with specific biological functionalities. The p-aminophenylacetyl group provides a convenient attachment point for covalently linking the peptide to the scaffold material, which could be a natural or synthetic polymer. nih.govyoutube.com

Computational and Theoretical Investigations of P Aminophenylacetyl Thr Lys Pro Arg

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Receptor Interactions of p-Aminophenylacetyl-Thr-Lys-Pro-Arg

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape, flexibility, and how it interacts with potential biological targets.

Ligand-Receptor Interactions: A key application of MD simulations is to model the interaction between a ligand, such as this compound, and its receptor. These simulations can reveal the specific binding modes, the key amino acid residues involved in the interaction, and the stability of the ligand-receptor complex. mdpi.comnih.govmdpi.com For instance, the positively charged Lysine (B10760008) and Arginine residues are known to be important for interactions with negatively charged pockets in receptors. nih.gov The p-aminophenylacetyl group can also contribute to binding through aromatic interactions.

Table 1: Key Parameters in MD Simulations of Peptide-Receptor Interactions

| Parameter | Description | Relevance to this compound |

| Force Field | A set of parameters used to describe the potential energy of the system. | Determines the accuracy of the simulated atomic interactions. |

| Solvent Model | Represents the aqueous environment in which the peptide and receptor are located. | Influences the peptide's conformation and interactions. |

| Simulation Time | The duration of the simulation. | Longer simulations provide a more thorough sampling of conformational space. |

| Temperature and Pressure | Kept constant to mimic physiological conditions. | Ensures the simulation reflects a realistic biological environment. |

Quantum Chemical Calculations on the Electronic Properties and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. austinpublishinggroup.com These methods can be used to investigate the electronic properties and reactivity of this compound. cuni.czresearchgate.net

Electronic Properties: Calculations such as Density Functional Theory (DFT) can determine various electronic properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. austinpublishinggroup.com These properties are crucial for understanding the peptide's reactivity and its ability to participate in different types of interactions. For example, the electrostatic potential map can highlight regions of the molecule that are more likely to engage in electrostatic interactions.

Reactivity: Quantum chemical methods can be used to predict the reactivity of different parts of the this compound molecule. austinpublishinggroup.com This includes identifying sites that are susceptible to nucleophilic or electrophilic attack, which is important for understanding potential degradation pathways or for designing more stable analogs.

Table 2: Calculated Electronic Properties of Peptides

| Property | Description | Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). | A smaller gap generally indicates higher reactivity. |

| Mulliken Charges | A method for estimating the partial atomic charges in a molecule. | Helps to identify electron-rich and electron-poor regions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to interact with polar molecules. |

Molecular Docking and Virtual Screening Studies with this compound for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.br This method is widely used in drug discovery to identify potential biological targets for a given compound.

Target Identification: By docking this compound against a library of known protein structures, potential binding partners can be identified. The docking algorithm scores the different binding poses based on factors like shape complementarity and intermolecular interactions, providing a ranked list of potential targets. scielo.brnih.gov

Virtual Screening: Virtual screening involves docking a large library of compounds against a specific target to identify potential hits. nih.govmdpi.com Conversely, this compound could be used as a query molecule to search for similar compounds with potentially improved activity or properties. The interactions observed for this compound can inform the design of these virtual libraries.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov

Model Development: To develop a QSAR model for derivatives of this compound, a dataset of analogs with their corresponding biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each analog. These descriptors can be related to properties like hydrophobicity, electronic effects, and steric factors. researchgate.netnih.gov

Predicting Activity: Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of new, untested derivatives of this compound. This allows for the prioritization of synthesis and testing of the most promising compounds, thereby saving time and resources. nih.gov

In Silico Prediction of this compound Stability and Degradation Pathways

Computational methods can be employed to predict the stability of peptides and their likely degradation pathways. nih.govucl.ac.uk

Proteolytic Stability: Peptides are susceptible to degradation by proteases. In silico tools can predict potential cleavage sites within the this compound sequence by identifying recognition motifs for various proteases. This information is valuable for designing analogs with improved resistance to enzymatic degradation. nih.gov

Chemical Stability: Computational methods can also be used to assess the chemical stability of the peptide. For instance, the likelihood of side-chain modifications, such as the deamidation of asparagine or the oxidation of methionine (if present in analogs), can be predicted. Understanding these degradation pathways is crucial for formulation and storage considerations.

Machine Learning Applications in the Discovery and Optimization of this compound Analogs

Machine learning (ML) and deep learning are increasingly being used in drug discovery to analyze large datasets and make predictions. nih.gov

Analog Discovery: ML models can be trained on large libraries of peptides and their properties to learn the complex relationships between sequence, structure, and activity. These trained models can then be used to generate novel peptide sequences, including analogs of this compound, with desired properties.

Optimization: ML algorithms can be used to optimize the properties of this compound by suggesting specific amino acid substitutions or modifications. nih.gov For example, a model could be trained to predict the impact of a particular mutation on binding affinity or stability, allowing for the in silico optimization of the peptide before it is synthesized.

Advanced Analytical and Bioanalytical Methodologies for P Aminophenylacetyl Thr Lys Pro Arg Research

Development of High-Resolution Chromatographic Techniques (HPLC, UPLC) for p-Aminophenylacetyl-Thr-Lys-Pro-Arg Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of synthetic peptides like this compound. americanpeptidesociety.orgnih.gov These techniques separate the target peptide from impurities that may arise during synthesis, such as deletion sequences, incompletely deprotected peptides, or diastereomers. lcms.cz

Reverse-phase HPLC (RP-HPLC) is the most common modality used for peptide analysis. americanpeptidesociety.orgmdpi.com It separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid. americanpeptidesociety.orgnih.gov The high resolution afforded by these techniques allows for the detection and quantification of impurities, with purity levels often expected to exceed 95% for research applications. wur.nlchemicalbook.com

UPLC, a refinement of HPLC, utilizes smaller particle sizes in the stationary phase (typically sub-2 µm), enabling higher resolution, faster analysis times, and reduced solvent consumption. nih.govlcms.cz The increased sensitivity of UPLC is particularly advantageous for identifying and quantifying trace-level impurities that might interfere with downstream biological assays. nih.gov

Table 1: Comparison of HPLC and UPLC for Peptide Purity Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Stationary Phase Particle Size | 3-5 µm | < 2 µm |

| Resolution | High | Very High |

| Analysis Time | Longer | Shorter nih.gov |

| Solvent Consumption | Higher | Lower nih.gov |

| System Pressure | Lower | Higher |

| Sensitivity | Good | Excellent nih.gov |

Immunoassay Development (e.g., Radioimmunoassay, ELISA) for this compound Detection in Research Samples

Immunoassays offer highly sensitive and specific methods for detecting and quantifying peptides like this compound in biological samples such as plasma or tissue homogenates. nih.govyoutube.com These assays rely on the specific binding interaction between an antibody and the peptide (the antigen).

Radioimmunoassay (RIA) is a classic and highly sensitive technique that involves competition between a radiolabeled peptide and the unlabeled peptide in the sample for a limited number of antibody binding sites. youtube.comyoutube.com By measuring the amount of radioactivity, the concentration of the unlabeled peptide in the sample can be determined. youtube.com The development of a specific RIA for a short peptide like this compound would require generating antibodies that recognize a specific epitope on the peptide. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunoassay that has largely replaced RIA due to safety considerations with radioactivity. youtube.com In a competitive ELISA format, the peptide in the sample competes with a peptide-enzyme conjugate for binding to antibodies coated on a microplate. The subsequent addition of a substrate for the enzyme results in a colorimetric or fluorescent signal that is inversely proportional to the amount of peptide in the sample.

The development of these immunoassays is a multi-step process that includes:

Antigen preparation: Conjugating the small this compound peptide to a larger carrier protein to elicit a robust immune response.

Antibody production: Immunizing animals (e.g., rabbits, mice) and subsequently purifying the polyclonal or monoclonal antibodies.

Assay optimization: Determining optimal concentrations of antibodies and labeled peptide, incubation times, and washing procedures to achieve high sensitivity and specificity.

Biosensor Platforms for Real-Time Monitoring of this compound Interactions

Biosensors provide a powerful platform for the real-time, label-free analysis of molecular interactions. nih.govmdpi.com These devices convert a biological recognition event into a measurable physical signal. For this compound, biosensors can be employed to study its binding kinetics and affinity to target proteins or receptors.

Different types of biosensors could be adapted for this purpose, including:

Electrochemical Biosensors: These measure changes in electrical properties (e.g., current, potential) upon the binding of the peptide to an immobilized receptor on an electrode surface.

Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) fall under this category and are discussed in more detail in section 7.5.

Piezoelectric Biosensors: These detect changes in mass on the surface of a piezoelectric crystal as the peptide binds to its target.

The development of a biosensor for this compound would involve immobilizing a putative binding partner (e.g., a receptor, enzyme) onto the sensor surface. The peptide solution is then flowed over the surface, and the binding interaction is monitored in real-time. nih.gov This allows for the determination of association and dissociation rate constants, providing a detailed understanding of the binding dynamics.

Microfluidic and Lab-on-a-Chip Systems for High-Throughput Screening of this compound Variants

Microfluidic and lab-on-a-chip technologies offer significant advantages for the high-throughput screening of peptide variants and for analyzing peptide-protein interactions. nih.govacs.org These systems manipulate small volumes of fluids in micro-scale channels, enabling rapid analysis with minimal sample consumption. nih.govrsc.org

For this compound research, these platforms can be used to:

Screen libraries of peptide variants: By integrating peptide synthesis and screening on a single chip, it is possible to rapidly assess the binding or functional activity of numerous analogs of the parent peptide. nih.gov

Perform high-throughput binding assays: Miniaturized immunoassays or other binding assays can be performed in a parallel format, allowing for the simultaneous analysis of multiple samples or conditions.

Analyze cellular responses: Microfluidic devices can be designed to culture cells and expose them to this compound, allowing for the high-throughput analysis of cellular responses. wikipedia.org

These systems can integrate various analytical techniques, including chromatography and electrophoresis, onto a single chip, providing a comprehensive analytical platform. nih.govacs.org

Application of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to this compound Binding Studies

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying the real-time, label-free interaction between a ligand (in this case, this compound) and a macromolecule (e.g., a receptor) immobilized on a sensor surface. nih.govnih.gov When the peptide binds to the immobilized target, the refractive index at the sensor surface changes, which is detected as a shift in the SPR signal. nih.gov This allows for the precise determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. nih.govacs.org In an ITC experiment, a solution of the peptide is titrated into a solution containing the target molecule. cam.ac.uk The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. wur.nlnih.gov This provides a complete thermodynamic profile of the interaction. nih.gov

Table 2: Comparison of SPR and ITC for Binding Studies

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Principle | Measures change in refractive index upon binding. nih.gov | Measures heat change upon binding. nih.govacs.org |

| Labeling Requirement | Label-free. nih.gov | Label-free. nih.gov |

| Information Obtained | Kinetics (ka, kd) and affinity (KD). nih.gov | Thermodynamics (KD, n, ΔH, ΔS). wur.nl |

| Sample Requirement | Requires immobilization of one binding partner. nih.gov | Both components are in solution. cam.ac.uk |

| Throughput | Can be medium- to high-throughput. nih.gov | Lower throughput. |

Advanced Imaging Techniques for this compound Localization in Ex Vivo Research Models

To understand the biological context of this compound's action, it is crucial to determine its localization within tissues. Advanced imaging techniques can be applied to ex vivo tissue samples to visualize the distribution of the peptide.

Peptide Location Fingerprinting (PLF) is a mass spectrometry-based imaging technique that can identify and map the location of peptides and proteins within a tissue section. nih.govresearchgate.net This method can reveal not only the presence of the exogenous peptide but also potential changes in the endogenous proteome in response to the peptide. researchgate.net

For imaging purposes, this compound can be tagged with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. nih.gov

Fluorescence Microscopy: If the peptide is labeled with a fluorescent dye, confocal microscopy or two-photon microscopy can be used to visualize its distribution in tissue slices with high resolution. This can reveal accumulation in specific cell types or subcellular compartments.

Immunohistochemistry (IHC): If a specific antibody against this compound is available, IHC can be used to detect the peptide in fixed tissue sections. The antibody is typically labeled with an enzyme or a fluorophore for visualization.

These imaging studies can provide valuable insights into the target tissues and cell populations with which the peptide interacts, guiding further functional studies.

Applications of P Aminophenylacetyl Thr Lys Pro Arg As a Research Tool and Model System

p-Aminophenylacetyl-Thr-Lys-Pro-Arg as a Ligand for Affinity Purification in Proteomics Research

In the field of proteomics, identifying protein-protein interactions is crucial to understanding cellular function. Affinity purification is a powerful technique used to isolate specific proteins from a complex mixture. The this compound peptide is ideally suited for this purpose. The terminal primary amine of the p-aminophenylacetyl group provides a convenient site for covalent attachment to a solid support, such as agarose (B213101) or magnetic beads.

Once immobilized, the peptide acts as a specific "bait" to capture its binding partners from cell lysates. Since the core Thr-Lys-Pro-Arg sequence is known to bind to specific receptors, such as Neuropilin-1 on phagocytic cells, this affinity matrix can be used to isolate these receptors and any associated proteins. nih.govnih.gov This allows researchers to study the composition of the Tuftsin (B1682037) receptor complex, providing insights into its signaling mechanisms.

Table 1: Experimental Outline for Affinity Purification

| Step | Description | Purpose |

|---|---|---|

| 1. Ligand Immobilization | Covalently attach this compound to an activated solid support (e.g., NHS-activated sepharose). | To create a stable affinity matrix with the peptide as the bait. |

| 2. Sample Preparation | Prepare a lysate from cells known to express Tuftsin receptors (e.g., macrophages, microglia). | To solubilize proteins, including the target receptor and its binding partners. |

| 3. Incubation | Pass the cell lysate over the affinity matrix. | To allow the target receptor to bind specifically to the immobilized peptide ligand. |

| 4. Washing | Wash the matrix with buffer to remove non-specifically bound proteins. | To increase the purity of the isolated protein complex. |

| 5. Elution | Elute the bound proteins using a change in pH, high salt concentration, or a competitive ligand. | To release the target receptor and its interacting proteins from the matrix. |

| 6. Analysis | Analyze the eluted proteins using techniques like SDS-PAGE and mass spectrometry. | To identify the captured proteins and uncover novel interaction networks. |

Use of this compound in Developing Peptide-Based Biosensors for Biomarker Research

Peptide-based biosensors offer high specificity and sensitivity for detecting various analytes. The structure of this compound lends itself to the design of biosensors for detecting Tuftsin receptors or antibodies that recognize the Tuftsin sequence. The p-aminophenyl group can be chemically modified, for instance, through diazotization, to attach it to the surface of an electrode or an optical sensor.

In such a setup, the peptide serves as the biorecognition element. When the target molecule (e.g., the Tuftsin receptor) binds to the immobilized peptide, it causes a measurable change in the sensor's signal, such as a shift in electrical impedance, current, or surface plasmon resonance. This allows for the quantitative detection of the biomarker, which could be valuable in diagnosing or monitoring diseases associated with immune dysfunction, where Tuftsin levels or receptor expression might be altered. elsevierpure.comnih.gov

This compound as a Scaffold for Investigating Peptide Receptor Interactions and Signaling Pathways

Understanding how a ligand activates its receptor is fundamental to pharmacology. As a stable analog of Tuftsin, this compound is an excellent scaffold for studying these interactions. nih.gov The parent peptide, Tuftsin, is known to bind to specific receptors on phagocytic cells, with Neuropilin-1 (Nrp1) being a key receptor that mediates its effects through the transforming growth factor-beta (TGF-β) signaling pathway. nih.govnih.gov

Researchers can use the p-aminophenylacetyl derivative in competitive binding assays to determine the binding affinity of other potential ligands. Furthermore, by attaching fluorescent or radioactive labels to the p-aminophenyl group, the peptide can be used as a tracer to visualize receptor distribution on the cell surface and to quantify receptor numbers. These studies have revealed that Tuftsin binding initiates a cascade involving the phosphorylation of downstream targets like Smad3, leading to an anti-inflammatory response in microglia. nih.govnih.gov The stability of the synthetic analog ensures that the observed effects are due to the specific peptide-receptor interaction rather than from peptide degradation. mostwiedzy.pl

Table 2: Key Findings in Tuftsin Receptor Signaling

| Receptor/Pathway Component | Role in Tuftsin Signaling | Research Implication |

|---|---|---|

| Neuropilin-1 (Nrp1) | Primary binding receptor for Tuftsin on microglia and macrophages. nih.govnih.gov | Provides a specific target for therapeutic intervention and for affinity purification studies. |

| TGF-β Receptor 1 (TβR1) | Acts as a co-receptor with Nrp1 to transduce the signal. nih.govnih.gov | Demonstrates cross-talk between signaling pathways. |

| Smad2/3 | Downstream signaling molecules that are phosphorylated upon Tuftsin binding. nih.gov | Confirms activation of the canonical TGF-β pathway. |

| Intracellular Calcium | Levels are affected by Tuftsin binding to its receptor. elsevierpure.comnih.gov | Suggests involvement of second messenger systems in the signaling cascade. |

Role of this compound in Probing Cellular Uptake and Intracellular Trafficking Mechanisms

The process by which peptides enter cells is a critical area of research, particularly for drug delivery. Cell-penetrating peptides are known to use various mechanisms, including direct penetration and endocytosis. nih.gov Modifying the core Thr-Lys-Pro-Arg peptide with the p-aminophenylacetyl group can influence its uptake mechanism and subsequent intracellular fate.

By labeling the p-aminophenylacetyl group with a fluorescent dye, researchers can use live-cell imaging techniques like confocal microscopy to track the peptide's journey into the cell. This allows for the determination of whether the uptake is an energy-dependent process (i.e., endocytosis) and which specific endocytic pathway is involved (e.g., clathrin-mediated, caveolin-mediated, or macropinocytosis). beilstein-journals.org Understanding how this specific modification affects cellular entry can inform the design of more efficient peptide-based drug delivery systems. mostwiedzy.pl

This compound as a Model for Peptide Self-Assembly in Nanomaterials Research

The spontaneous organization of molecules into ordered nanostructures, known as self-assembly, is a burgeoning field in materials science. nih.govmdpi.com Peptides are excellent building blocks for self-assembly due to their defined structures and diverse chemical functionalities. This compound possesses a combination of features that make it an interesting model for studying these phenomena.

The peptide contains positively charged residues (Lys, Arg), a polar residue (Thr), a constrained cyclic structure (Pro), and a hydrophobic aromatic group (p-aminophenylacetyl). This amphiphilic character means that under specific conditions of pH, concentration, and solvent, the peptide could spontaneously assemble into higher-order structures like nanofibers, nanotubes, or vesicles. These assemblies would be driven by a balance of electrostatic interactions, hydrogen bonding, and hydrophobic forces. Studying the self-assembly of this peptide can provide fundamental insights into the principles governing the formation of biocompatible nanomaterials.

Table 3: Potential Driving Forces in Peptide Self-Assembly

| Interaction Type | Contributing Residues/Groups | Description |

|---|---|---|

| Electrostatic | Lysine (B10760008) (Lys), Arginine (Arg) | Repulsive or attractive forces between the positively charged side chains, dependent on pH and ionic strength. |

| Hydrogen Bonding | Threonine (Thr), Peptide Backbone | Directional interactions between amide groups and hydroxyl groups, crucial for forming stable secondary structures. |

| Hydrophobic | p-Aminophenylacetyl group, Proline (Pro) | The tendency of nonpolar groups to aggregate in an aqueous environment to minimize contact with water. |

| π-π Stacking | p-Aminophenylacetyl group | Stacking interactions between aromatic rings, contributing to the stability of the assembly. |

Utility of this compound in Mechanistic Studies of Immune System Regulation

The primary biological role of the core Tuftsin peptide is the modulation of the immune system. elsevierpure.comnih.govwikipedia.org It is known to stimulate a range of functions in phagocytic cells, including motility, phagocytosis, and the production of reactive oxygen species. wikipedia.org However, the natural peptide has a short half-life in blood, making it difficult to study its long-term effects. mostwiedzy.pl

The synthetic analog, this compound, offers greater stability, making it a superior tool for mechanistic studies. mostwiedzy.plnih.gov Researchers can use this compound to investigate the sustained effects of Tuftsin receptor activation on immune cells. Studies have shown that while Tuftsin stimulates phagocytic activity, it can also promote an anti-inflammatory M2 phenotype in microglia and may have immunosuppressive effects on the humoral immune response under certain conditions. nih.govnih.gov Using stable analogs allows for a more precise dissection of these complex and sometimes contradictory immunomodulatory activities.

Future Directions and Emerging Research Avenues for P Aminophenylacetyl Thr Lys Pro Arg

Integration of p-Aminophenylacetyl-Thr-Lys-Pro-Arg Research with Multi-Omics Data Analysis

The future elucidation of the biological significance of this compound will likely be driven by its integration with multi-omics data analysis. This approach allows for a holistic view of the molecular and systemic responses to the peptide. By combining proteomics, transcriptomics, and metabolomics, researchers can move beyond single-endpoint assays to a system-level understanding. For instance, a multi-omics strategy could be employed to map the global changes in protein expression, gene transcription, and metabolite levels in target cells or tissues upon exposure to the peptide. This can help uncover its mechanism of action, identify novel molecular targets, and reveal affected signaling pathways.

A practical application of this approach can be modeled on studies that use multi-omics to understand complex biological responses. For example, research on natural extracts has successfully used an integration of pharmacometabolomics, proteomics, and post-translational modification (PTM) omics to determine the molecular mechanisms of action on specific diseases. nih.gov Applying a similar framework to this compound research could involve profiling the expression signatures of proteins, PTMs, and metabolites in relevant biological systems, such as immune cells, following treatment with the peptide. nih.gov This would enable the construction of interrelated pathways, potentially revealing how the peptide modulates cellular processes like inflammatory responses or cell adhesion. nih.gov Furthermore, analyzing the amino acid composition of the total cellular proteins (AACell) under the influence of the peptide could offer insights into system-level constraints and adaptations. nih.gov

Table 1: Proposed Multi-Omics Research Strategy

| Omics Layer | Research Objective | Potential Outcome |

|---|---|---|

| Proteomics | Identify protein expression changes and post-translational modifications (PTMs) in response to the peptide. | Discovery of direct binding partners and downstream signaling effectors. |

| Transcriptomics | Analyze changes in gene expression profiles. | Understanding of the transcriptional regulatory networks affected by the peptide. |

| Metabolomics | Profile shifts in endogenous metabolite concentrations. | Identification of metabolic pathways modulated by the peptide and discovery of biomarkers for its activity. |

| Integrated Analysis | Construct a comprehensive model of the peptide's biological effects. | Elucidation of the complete mechanism of action and identification of novel therapeutic hypotheses. nih.gov |

Novel Chemical Biology Approaches Leveraging this compound Derivatives

Chemical biology offers powerful tools to dissect and manipulate biological processes. For this compound, the synthesis of novel derivatives is a key future direction. These derivatives can serve as molecular probes to study the peptide's interactions, stability, and function with high precision. One promising avenue is the modification of the peptide's core amino acid residues, Threonine, Lysine (B10760008), Proline, and Arginine. For example, studies on other peptides have shown that modifying the side chain length of Arginine and Lysine can enhance resistance to degradation by proteases like trypsin. nih.gov Creating analogs of this compound with shorter or longer side chains on the Lys and Arg residues could yield derivatives with improved stability and potentially altered biological activity. nih.gov

Furthermore, developing derivatives with specific tags or labels is crucial for imaging and pull-down assays. Synthesizing versions of the peptide conjugated to fluorophores, such as pyrene, could enable real-time visualization of its localization within cells or tissues. mdpi.com Alternatively, biotinylated derivatives could be used to isolate and identify binding partners from cell lysates, providing direct evidence of its molecular targets. Understanding the peptide's susceptibility to specific enzymes, such as X-Pro dipeptidyl-aminopeptidase which is known to cleave X-Pro sequences, is also a critical area of investigation that can be explored with specifically designed derivatives. nih.gov

Advancements in Peptide Engineering Technologies Applied to this compound